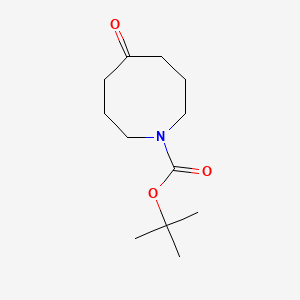

Tert-butyl 5-oxoazocane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-oxoazocane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-6-10(14)7-5-9-13/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBOOHCNAFIGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309359-79-2 | |

| Record name | tert-butyl 5-oxoazocane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl 5-oxoazocane-1-carboxylate: Synthesis, Properties, and Applications

Introduction

In the landscape of modern drug discovery and organic synthesis, heterocyclic scaffolds serve as foundational blueprints for the development of novel chemical entities. Among these, medium-sized nitrogen-containing rings, such as the azocane framework, present unique synthetic challenges and offer distinct conformational properties that are of increasing interest to medicinal chemists. This guide provides an in-depth technical overview of tert-butyl 5-oxoazocane-1-carboxylate , a versatile synthetic intermediate.

This molecule incorporates three key features: an eight-membered azocane ring, a ketone functional group at the 5-position, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group provides stability and ensures chemoselectivity in subsequent reactions, while the ketone offers a reactive handle for a wide array of chemical transformations. This combination makes it a valuable building block for creating more complex molecular architectures, particularly in the synthesis of biologically active compounds.[1] This document will detail its chemical properties, present a robust synthetic protocol, and explore its potential applications for researchers in drug development and chemical synthesis.

Core Properties and Identification

Precise identification and understanding of a compound's physicochemical properties are paramount for its effective use in a research setting. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1309359-79-2 | [2] |

| Molecular Formula | C₁₂H₂₁NO₃ | [2] |

| Molecular Weight | 227.304 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Synonyms | N-Boc-azocan-5-one | N/A |

| Predicted XLogP3 | 1.3 | N/A |

| Monoisotopic Mass | 227.152144 g/mol | N/A |

Table 1: Physicochemical and identification data for this compound.

Synthesis and Mechanism

The synthesis of medium-sized rings like azocanes can be challenging. A highly effective and classical approach for the intramolecular cyclization of diesters to form cyclic β-keto esters is the Dieckmann condensation .[3][4][5] This base-catalyzed reaction is the intramolecular equivalent of the Claisen condensation and is particularly well-suited for forming five- and six-membered rings, but can also be applied to seven- and eight-membered rings.[6]

The proposed synthesis for this compound leverages this methodology, starting from a linear N-Boc protected amino diester precursor. The subsequent hydrolysis and decarboxylation of the resulting β-keto ester yield the target ketone.

Causality of the Synthetic Strategy

The choice of the Dieckmann condensation is deliberate. The reaction is driven by the formation of a thermodynamically stable enolate of the cyclic β-keto ester product after cyclization. Using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) ensures efficient deprotonation at the α-carbon to initiate the cyclization cascade. The Boc-protecting group is stable under these basic conditions, preventing undesired side reactions involving the nitrogen atom.[7][8][9] The final decarboxylation step under acidic conditions is a classic and high-yielding method to convert a β-keto ester into a simple ketone.

Visualized Synthetic Workflow

The following diagram outlines the key transformations in the proposed synthesis.

Caption: A workflow diagram illustrating the key stages of synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Dieckmann condensation for forming cyclic ketones.[10]

Step 1: Intramolecular Dieckmann Condensation

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and wash with anhydrous toluene to remove the oil. Add fresh anhydrous toluene to the flask.

-

Reagent Addition: Dissolve the linear N-Boc amino diester precursor (1.0 equivalent) in anhydrous toluene. Add this solution dropwise to the stirred suspension of NaH at room temperature.

-

Reaction Execution: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The formation of the cyclic product is driven by the intramolecular attack of the enolate on the second ester group.[6]

-

Quenching: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

Step 2: Work-up and Isolation of the β-Keto Ester

-

Extraction: Transfer the mixture to a separatory funnel and add water. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and saturated brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cyclic β-keto ester intermediate. This intermediate may be purified by column chromatography if necessary.

Step 3: Hydrolysis and Decarboxylation

-

Reaction Setup: Dissolve the crude β-keto ester in a mixture of dioxane and 3M hydrochloric acid (HCl).

-

Reaction Execution: Heat the solution to reflux for several hours. The acidic conditions hydrolyze the ester, and the resulting β-keto acid readily undergoes decarboxylation upon heating to release CO₂.[4]

-

Work-up and Purification: After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude product by silica gel column chromatography to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not extensively documented in public literature, its structural components make it a molecule of high interest for drug development professionals.

-

Scaffold for Novel Therapeutics: The azocane ring is a key structural motif in a number of biologically active compounds.[1] The conformational flexibility of this eight-membered ring allows it to present substituents in diverse spatial orientations, which can be advantageous for optimizing binding to biological targets.

-

Versatile Synthetic Handle: The ketone at the 5-position is a versatile functional group that can be readily converted into other functionalities. For example, it can undergo reductive amination to introduce new amine substituents, Wittig reactions to form alkenes, or reduction to an alcohol, which can then be further derivatized.[1]

-

Role of the Boc Group: The tert-butyloxycarbonyl (Boc) group is a crucial feature, rendering the nitrogen atom unreactive under a variety of conditions (e.g., organometallic additions, reductions). It can be easily removed under acidic conditions when desired, allowing for late-stage modification of the nitrogen atom. This protection strategy is fundamental in multi-step organic synthesis.[7]

-

Privileged Structures in CNS-Active Compounds: Saturated nitrogen heterocycles are common features in compounds targeting the central nervous system (CNS). The lipophilicity and three-dimensional shape imparted by the azocane ring can be beneficial for properties such as blood-brain barrier permeability.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, general precautions for similar non-volatile organic compounds should be followed.[11][12]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[13][14]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]

-

Spill and Disposal: In case of a spill, absorb with an inert material and place in a suitable container for chemical waste. Dispose of waste in accordance with local, state, and federal regulations.[11]

This compound is intended for research and development use only.[15]

References

-

3 Grokipedia.

-

4 Fiveable.

-

5 Organic Chemistry Portal.

-

6 Wikipedia.

-

10 Cambridge University Press.

-

2 Fisher Scientific.

-

11 AK Scientific, Inc.

-

12 Fisher Scientific.

-

16 A2B Chem.

-

17 Sigma-Aldrich.

-

13 CymitQuimica.

-

14 AkzoNobel.

-

18 PubChem.

-

1 Benchchem.

-

19 PubChem.

-

15 AiFChem.

-

20 Biological and Molecular Chemistry.

-

21 Mini-Reviews in Medicinal Chemistry.

-

22 PubMed.

-

23 Vulcanchem.

-

24 National Library of Medicine.

-

25 BLD Pharm.

-

7 Benchchem.

-

8 ResearchGate.

-

9 TSI Journals.

-

26 MDPI.

-

27 ChemicalBook.

-

28 ChemBK.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. eMolecules Pharmablock / this compound / 25mg | Fisher Scientific [fishersci.com]

- 3. grokipedia.com [grokipedia.com]

- 4. fiveable.me [fiveable.me]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. tsijournals.com [tsijournals.com]

- 10. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 15. 194491-80-0 | tert-Butyl 3-oxoazocane-1-carboxylate - AiFChem [aifchem.com]

- 16. calpaclab.com [calpaclab.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. tert-Butyl 3-oxo-1,5-oxazocane-5-carboxylate | C11H19NO4 | CID 122547457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | C14H23NO5 | CID 4436570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. The Use of Azo Compounds for the Synthesis of Pyrazoloquinazoline Compounds [biolmolchem.com]

- 21. eurekaselect.com [eurekaselect.com]

- 22. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Tert-butyl 5-oxooxazinane-2-carboxylate (1683529-07-8) for sale [vulcanchem.com]

- 24. Pharmacological applications of azomethine derivatives in the therapy of different diseases [pharmacia.pensoft.net]

- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 26. mdpi.com [mdpi.com]

- 27. tert-butyl 5-amino-4,4-difluoroazocane-1-carboxylate CAS#: 2551120-24-0 [amp.chemicalbook.com]

- 28. chembk.com [chembk.com]

An In-Depth Technical Guide to Tert-butyl 5-oxoazocane-1-carboxylate: Structure, Synthesis, and Scientific Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 5-oxoazocane-1-carboxylate is a saturated, eight-membered N-heterocyclic ketone, a class of compounds of growing interest in medicinal chemistry. The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom renders it a versatile synthetic intermediate, allowing for selective modifications and incorporation into more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, a detailed analysis of its IUPAC nomenclature, a plausible multi-step synthetic pathway with mechanistic insights, and a predictive analysis of its spectroscopic characteristics. Furthermore, we explore its potential applications in drug discovery and development, drawing parallels with structurally related pharmacologically active agents.

Chemical Structure and Nomenclature

This compound is a molecule that combines the structural features of a cyclic ketone, a secondary amine protected as a carbamate, and an eight-membered ring system.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

IUPAC Name: this compound[1]

Nomenclature Deconstruction:

-

Azocane: The root "azocane" denotes a fully saturated eight-membered ring containing one nitrogen atom.[2]

-

5-oxo: This prefix indicates the presence of a carbonyl group (C=O) at the 5th position of the azocane ring. Numbering starts from the heteroatom (nitrogen) and proceeds around the ring.

-

1-carboxylate: This signifies a carboxylate group attached to the nitrogen atom at position 1.

-

tert-butyl: This specifies that the carboxylate group is an ester of tert-butanol.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₃ | [1] |

| Molecular Weight | 227.30 g/mol | [1] |

| XLogP3-AA | 1.3 | [1] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 |

Proposed Synthetic Pathway: A Mechanistic Approach

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical):

Step 1: Baeyer-Villiger Oxidation of N-Boc-4-piperidone

-

Rationale: The Baeyer-Villiger oxidation is a reliable method for converting ketones to esters or lactones. In this case, it will insert an oxygen atom adjacent to the carbonyl group of the piperidone ring, forming a seven-membered lactone. The regioselectivity of the oxygen insertion is predictable, with the more substituted carbon atom typically migrating.

-

Procedure:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding lactone.

-

Step 2: Hydrolysis of the Lactone

-

Rationale: The lactone is hydrolyzed to open the ring and form a linear amino acid with a carboxylic acid and a hydroxyl group. This sets the stage for subsequent chain extension and cyclization.

-

Procedure:

-

Dissolve the lactone (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

-

Acidify the reaction mixture to pH 3-4 with a dilute solution of hydrochloric acid (HCl).

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid intermediate.

-

Step 3: Homologation and Intramolecular Cyclization

-

Rationale: This two-part step first extends the carbon chain by one methylene group (homologation) and then forms the eight-membered azocane ring. The Arndt-Eistert homologation is a classic method for this transformation, involving the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane and subsequent Wolff rearrangement. The resulting ester can then be induced to cyclize.

-

Procedure:

-

Acid Chloride Formation: Treat the carboxylic acid intermediate (1.0 eq) with oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) in anhydrous DCM at 0 °C. Stir for 1-2 hours at room temperature.

-

Diazoketone Formation: In a separate flask, carefully prepare a solution of diazomethane in diethyl ether. Add the freshly prepared acid chloride solution dropwise to the diazomethane solution at 0 °C.

-

Wolff Rearrangement and Cyclization: The resulting diazoketone can be subjected to photolytic, thermal, or metal-catalyzed (e.g., silver benzoate) conditions to induce the Wolff rearrangement, forming a ketene. In the presence of a suitable nucleophile or under conditions that favor intramolecular reaction, this can lead to the formation of the eight-membered ring. Alternatively, the homologated acid can be activated and cyclized under high dilution conditions using a macrolactamization reagent such as HATU or T3P.

-

Spectroscopic Profile (Predictive Analysis)

As experimental data is not widely published, the following spectroscopic characteristics are predicted based on the chemical structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.5 - 3.7 | m | 4H | -N-CH₂- |

| ~ 2.5 - 2.7 | m | 4H | -CH₂-C=O |

| ~ 1.8 - 2.0 | m | 4H | -CH₂-CH₂- |

| 1.48 | s | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 210 | C=O |

| ~ 155 | N-C=O (Boc) |

| ~ 80 | -C(CH₃)₃ |

| ~ 45-55 | -N-CH₂- |

| ~ 35-45 | -CH₂-C=O |

| ~ 28.5 | -C(CH₃)₃ |

| ~ 25-35 | -CH₂-CH₂- |

Infrared (IR) Spectroscopy (Predicted):

-

~1710 cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration of the ketone in the eight-membered ring.

-

~1690 cm⁻¹: A strong absorption band for the C=O stretching of the tert-butoxycarbonyl (Boc) group.

-

~2850-2980 cm⁻¹: C-H stretching vibrations of the methylene and methyl groups.

-

~1160 cm⁻¹: C-O stretching of the carbamate.

Mass Spectrometry (Predicted):

-

[M+H]⁺: m/z = 228.16

-

[M+Na]⁺: m/z = 250.14

-

Fragmentation: A characteristic loss of the tert-butyl group (57 amu) or isobutylene (56 amu) from the molecular ion is expected, along with fragmentation of the azocane ring.

Potential Applications in Drug Discovery and Development

While specific biological activities of this compound have not been extensively reported, its structural motifs are present in a variety of biologically active molecules. The N-Boc protected lactam scaffold is a valuable building block in medicinal chemistry.

As a Synthetic Intermediate:

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The Boc protecting group can be readily removed under acidic conditions, revealing a secondary amine that can be further functionalized. The ketone at the 5-position provides a handle for a wide range of chemical transformations, including:

-

Reductive amination: To introduce new substituents and build molecular complexity.

-

Wittig reaction and related olefination reactions: To form carbon-carbon double bonds.

-

Addition of organometallic reagents: To introduce alkyl, aryl, or other groups.

Potential Pharmacological Relevance:

Medium-sized nitrogen heterocycles are found in a number of natural products with interesting biological activities. The azocane skeleton, for instance, is the core of several opioid compounds. While this compound itself is unlikely to be a potent therapeutic agent, it can serve as a scaffold for the development of novel compounds targeting a range of biological targets. The incorporation of lactam moieties is a common strategy in the design of enzyme inhibitors, particularly for proteases. The conformational flexibility of the eight-membered ring may allow for the design of ligands that can adapt to the binding sites of various proteins.

Conclusion

This compound is a valuable, albeit under-documented, synthetic building block. Its structure, featuring a strategically protected nitrogen and a reactive ketone within an eight-membered ring, offers numerous possibilities for chemical elaboration. The proposed synthetic route via ring expansion of a readily available piperidone derivative provides a practical approach to its preparation. While further experimental validation of its spectroscopic properties and biological activities is required, the predictive analysis and comparison with related structures strongly suggest its potential as a key intermediate in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.

References

-

PubChem. tert-Butyl 3-oxo-1,5-oxazocane-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. This compound (C12H21NO3). Available from: [Link]

-

ResearchGate. The derivatives of azocine and azocane have interesting biological properties. Available from: [Link]

-

Wikipedia. Azocane. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

Wikipedia. Azocane. Available from: [Link]

- M. B. Smith, J. March, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed., Wiley, 2013.

- P. G. M. Wuts, T. W. Greene, Greene's Protective Groups in Organic Synthesis, 5th ed., Wiley, 2014.

- L. A. Paquette, Ed., Encyclopedia of Reagents for Organic Synthesis, Wiley, 2009.

- V. K. Aggarwal, J. L. Vasse, Org. Lett., 2003, 5, 3987-3990.

- K. C. Nicolaou, T.

- J. Clayden, N. Greeves, S. Warren, Organic Chemistry, 2nd ed., Oxford University Press, 2012.

Sources

Synthesis pathways for novel azocane derivatives

This versatile and direct method involves the cyclization of a linear substrate containing both an amine and a carbonyl group (aldehyde or ketone). [2]The initial reaction forms a cyclic iminium ion intermediate, which is then reduced in situ by a reducing agent (e.g., sodium cyanoborohydride) to furnish the azocane ring. This one-pot procedure is highly efficient for creating the core scaffold. [2]

Comparative Analysis of Core Synthetic Strategies

The choice of synthetic strategy is dictated by the desired substitution pattern, required stereochemistry, and the availability of starting materials.

| Strategy | Starting Materials | Key Reagents/Catalysts | Yields | Key Advantages | Limitations |

| Pd-Catalyzed Expansion | 2-Alkenyl Piperidines | [Pd(allyl)Cl]₂ | Good to High | Stereoretentive, mild conditions, functional group tolerance. [1] | Requires specific precursor synthesis. |

| Beckmann Rearrangement | Cyclic Ketones | H₂SO₄, PPA, SOCl₂ | Moderate to Good | Utilizes simple starting materials, scalable. [4][5] | Requires harsh acidic conditions, multi-step process (oxime formation, rearrangement, reduction). |

| Aza-Cope/Mannich | Acyclic Amino-dienes | Heat, Acid | Good to Excellent | Rapid complexity generation, atom economical, tandem reaction. [8][9] | Precursor synthesis can be complex; requires specific substrate geometry. |

| Ring-Closing Metathesis | Diallylic Amines | Grubbs' Catalysts | Good to High | Excellent functional group tolerance, predictable. [2] | Expensive catalysts, produces an unsaturated ring that may require reduction. |

| Reductive Amination | Linear Amino-ketones | NaBH₃CN, Na(OAc)₃BH | Moderate to Good | Direct, one-pot cyclization. [2] | Potential for intermolecular side reactions at high concentrations. |

Featured Experimental Protocols

Adherence to robust, validated protocols is essential for reproducible success. The following methodologies are presented as illustrative examples of the strategies discussed above.

Protocol 1: Synthesis of a Substituted Azocane via Palladium-Catalyzed Two-Carbon Ring Expansion

This protocol is adapted from the methodology reported by Knowles and coworkers. [1]

-

Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the N-protected 2-alkenyl piperidine substrate (1.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, [Pd(allyl)Cl]₂ (2.5–5 mol%).

-

Solvent: Add anhydrous, degassed solvent (e.g., 1,2-dichloroethane or MeCN) to achieve a concentration of approximately 0.1 M.

-

Reaction: Seal the tube and heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure azocane derivative.

Protocol 2: Azocane Synthesis via Intramolecular Reductive Amination

This protocol is a generalized procedure based on established methods. [2]

-

Setup: To a round-bottom flask, add the linear amino-ketone precursor (1.0 equiv) and dissolve it in a suitable solvent such as methanol or 1,2-dichloroethane.

-

pH Adjustment: Add acetic acid (1.1 equiv) to catalyze the formation of the iminium ion intermediate.

-

Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) portion-wise at 0 °C. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Ensure the reaction is performed in a well-ventilated fume hood.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash chromatography to obtain the desired azocane.

Future Outlook

The synthesis of azocane derivatives continues to be an area of active research. Future innovations will likely focus on the development of catalytic asymmetric methods to control stereochemistry more effectively during ring formation. [10]Furthermore, the application of late-stage C-H functionalization techniques to pre-existing azocane scaffolds will provide rapid access to diverse libraries of novel compounds for biological screening, accelerating the drug discovery process. [11]As synthetic methodologies become more robust and versatile, the once-elusive azocane ring will undoubtedly feature more prominently in the next generation of therapeutic agents.

References

-

Title: Oxazocine Synthesis via Aryne-Mediated Two-Carbon Ring Expansion of Bicyclic Aziridines Source: Synfacts, 2026 URL: [Link]

-

Title: Synthesis of azocines | Request PDF Source: ResearchGate URL: [Link]

-

Title: Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria Source: RSC Publishing, 2023 URL: [Link]

-

Title: Aza-Cope rearrangement - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis of New Azocine Derivatives and Their Functionalization by Nucleophilic Addition to Their Iminium Salts | Request PDF Source: ResearchGate URL: [Link]

-

Title: Ring‐expansion of 7 to azocanes 11 with various nucleophiles. [a]... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Azocine derivatives. Part II. Synthesis of benzazocine derivatives by ring-expansion of dihydrobenzazepines with dibromocarbene Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

-

Title: Enantioselective approaches to azocane derivatives. - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Recent Advances in the Synthesis of Hydrogenated Azocine-Containing Molecules Source: ResearchGate, 2017 URL: [Link]

-

Title: Recent Advances in Synthetic Routes to Azacycles Source: SciSpace URL: [Link]

-

Title: Aza-Cope Rearrangement–Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine Source: PubMed Central URL: [Link]

-

Title: A new insight into Beckmann rearrangement for the synthesis of some (E)-3- arylidenepiperidin-2-ones Source: Der Pharma Chemica, 2015 URL: [Link]

-

Title: Aza-Cope Rearrangement | Chem-Station Int. Ed. Source: Chem-Station, 2015 URL: [Link]

-

Title: Beckmann rearrangement - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Recent advances in catalytic asymmetric aza-Cope rearrangement Source: RSC Publishing, 2021 URL: [Link]

-

Title: Synthesis of azocines and oxocines by ring closure of halo, amine, and oxo compounds | Request PDF Source: ResearchGate URL: [Link]

-

Title: Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Source: Semantic Scholar URL: [Link]

-

Title: Selected examples of natural products containing azepane and azocane motifs | Download Scientific Diagram Source: ResearchGate URL: [Link]

-

Title: Beckmann Rearrangement Source: Master Organic Chemistry URL: [Link]

-

Title: Beckmann Rearrangement Source: BYJU'S URL: [Link]

-

Title: Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids Source: NIH URL: [Link]

-

Title: Azobenzene synthesis from non-aromatic compounds enabled by alloy-controlled dehydrogenation catalysis Source: ChemRxiv URL: [Link]

-

Title: Harnessing the cyclization strategy for new drug discovery Source: PubMed Central URL: [Link]

-

Title: Exploring Novel Synthetic Routes in Medicinal Chemistry Source: Hilaris Publisher, 2024 URL: [Link]

-

Title: Recent Advances in Synthetic Routes to Azacycles Source: MDPI, 2023 URL: [Link]

-

Title: Late-Stage C–H Functionalization of Azines Source: PubMed Central URL: [Link]

-

Title: A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids Source: AIR Unimi URL: [Link]

-

Title: Azocane - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts Source: The Journal of Organic Chemistry - ACS Publications, 2022 URL: [Link]

-

Title: Innovations in Synthetic Route Design for Drug Discovery and Development Source: JOCPR URL: [Link]

-

Title: Synthetic Routes to Oxazolines Source: ResearchGate URL: [Link]

-

Title: Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

- 1. Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02303F [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Azocane - Wikipedia [en.wikipedia.org]

- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]

- 9. Aza-Cope Rearrangement–Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in catalytic asymmetric aza-Cope rearrangement - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tert-butyl 5-oxoazocane-1-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 5-oxoazocane-1-carboxylate is a heterocyclic organic compound featuring an eight-membered azocane ring system. This structure is of significant interest to the medicinal chemistry community. The azocane scaffold is present in a number of biologically active natural products and synthetic molecules, exhibiting a range of pharmacological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a ketone functional group and a tert-butyloxycarbonyl (Boc) protecting group makes this molecule a versatile building block for the synthesis of more complex drug candidates. The Boc group provides a stable yet readily cleavable protecting group for the nitrogen atom, allowing for selective modifications at other positions of the molecule. This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, predicted reactivity, and potential applications of this compound.

Molecular Structure and Properties

The structure of this compound incorporates a saturated eight-membered ring containing one nitrogen atom (an azocane), a ketone at the 5-position, and a tert-butyloxycarbonyl (Boc) group attached to the nitrogen.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₂₁NO₃ |

| Molecular Weight | 227.30 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. |

| pKa (Conjugate Acid) | ~8-9 |

Synthesis Methodologies

The synthesis of medium-sized rings like azocanes can be challenging due to unfavorable entropic factors. However, several strategies can be employed, with the Dieckmann condensation being a plausible and well-established method for the formation of cyclic β-keto esters.[3][4][5] Subsequent hydrolysis and decarboxylation would yield the desired cyclic ketone.

Proposed Synthetic Pathway: Intramolecular Dieckmann Condensation

A viable synthetic route to this compound involves the intramolecular Dieckmann condensation of a suitable N-Boc protected amino diester.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Adapted from similar Dieckmann Condensation procedures)

Step 1: Synthesis of Dimethyl 4-(tert-butoxycarbonylamino)octanedioate (Precursor)

-

To a solution of N-Boc-4-aminobutanoic acid in methanol, add thionyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure to obtain methyl N-Boc-4-aminobutanoate.

-

Dissolve the resulting ester in anhydrous THF and add a strong base such as sodium hydride at 0 °C.

-

Add methyl 4-bromobutanoate dropwise and allow the reaction to proceed at room temperature for 24 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography to yield the diester precursor.

Step 2: Dieckmann Condensation

-

To a suspension of sodium hydride in anhydrous toluene, add a solution of the diester precursor in toluene dropwise at reflux.

-

Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclic β-keto ester.

Step 3: Hydrolysis and Decarboxylation

-

Dissolve the crude cyclic β-keto ester in a mixture of sulfuric acid and water.

-

Heat the mixture at reflux for 12-18 hours.

-

Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain this compound.

Predicted Reactivity

The chemical reactivity of this compound is dictated by the ketone and the Boc-protecting group.

Caption: Predicted reactivity of this compound.

-

Reactions at the Carbonyl Group: The ketone can undergo nucleophilic addition reactions. It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride. Reductive amination with a primary amine and a reducing agent such as sodium triacetoxyborohydride can introduce an amino group. The Wittig reaction can be used to convert the ketone into an alkene.

-

Reactions of the Boc Group: The Boc group is stable to many reaction conditions but can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.[6] This deprotection exposes the secondary amine, which can then be further functionalized.

-

Reactions at the α-Carbons: The protons on the carbons alpha to the ketone are acidic and can be removed by a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then react with electrophiles, such as alkyl halides, allowing for the introduction of substituents at the α-position.

Spectroscopic Characterization

While an experimental spectrum for this compound is not available, the expected spectroscopic data can be predicted based on the analysis of similar structures.[7][8][9][10][11][12][13]

Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - ~3.2-3.6 ppm: Multiplets corresponding to the protons on the carbons adjacent to the nitrogen atom. - ~2.4-2.7 ppm: Multiplets for the protons on the carbons alpha to the ketone. - ~1.6-2.0 ppm: Multiplets for the remaining methylene protons on the azocane ring. - ~1.4 ppm: A sharp singlet for the nine protons of the tert-butyl group. |

| ¹³C NMR | - ~208-212 ppm: Signal for the ketone carbonyl carbon. - ~155 ppm: Signal for the carbamate carbonyl carbon of the Boc group. - ~80 ppm: Signal for the quaternary carbon of the tert-butyl group. - ~40-55 ppm: Signals for the methylene carbons adjacent to the nitrogen and the ketone. - ~28 ppm: Signal for the methyl carbons of the tert-butyl group. - ~20-35 ppm: Signals for the other methylene carbons in the ring. |

| Infrared (IR) | - ~1710-1725 cm⁻¹: Strong absorption band for the C=O stretch of the cyclic ketone.[5][14][15] - ~1680-1700 cm⁻¹: Strong absorption band for the C=O stretch of the carbamate (Boc group).[15][16][17] - ~2850-2980 cm⁻¹: C-H stretching vibrations of the methylene and methyl groups. |

| Mass Spectrometry (MS) | - [M+H]⁺: Expected at m/z 228.16. - [M-56]⁺: A common fragment corresponding to the loss of isobutylene from the Boc group.[18][19] - [M-100]⁺: Fragment corresponding to the loss of the entire Boc group. |

Applications in Drug Discovery

The this compound scaffold is a valuable starting material for the synthesis of novel drug candidates. The azocane ring system is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[20]

-

Scaffold for Library Synthesis: The ketone and the protected amine provide two orthogonal points for diversification, making it an ideal scaffold for the creation of compound libraries for high-throughput screening.

-

Conformationally Constrained Peptidomimetics: The eight-membered ring can serve as a template to create conformationally restricted analogues of peptide ligands, which can lead to improved potency, selectivity, and metabolic stability.

-

Access to Novel Chemical Space: The synthesis of medium-sized rings like azocanes is less explored than that of 5- and 6-membered rings.[20] Therefore, molecules derived from this scaffold occupy a unique and potentially fruitful area of chemical space for drug discovery.[20][21]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general laboratory safety precautions for handling fine chemicals should be observed. Based on related compounds, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while challenging, can be achieved through established methods like the Dieckmann condensation. The presence of a ketone and a Boc-protected amine allows for a wide range of chemical modifications, providing access to diverse libraries of novel compounds. The exploration of the chemical space around the azocane scaffold holds significant promise for the development of new therapeutic agents.

References

- Dieckmann, W. (1894). Zur Kenntniss der Kolbe'schen Synthese. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.

- Hall, J. E., Matlock, J. V., Ward, J. W., Gray, K. V., & Clayden, J. (2016). Medium-Ring Nitrogen Heterocycles through Migratory Ring Expansion of Metalated Ureas.

- MDPI. (2019).

- Request PDF. (n.d.). Synthesis of azocines and diazocines from amine-containing alkenes and alkynes.

- Organic Chemistry Frontiers (RSC Publishing). (n.d.).

- ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group.

- Organic Chemistry Portal. (n.d.).

- Fiveable. (n.d.).

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. (n.d.). FTIR study of five complex ?-lactam molecules.

- ResearchGate. (n.d.). The derivatives of azocine and azocane have interesting biological properties.

- Reddit. (2023, June 11).

- PubMed. (2001). FTIR study of five complex beta-lactam molecules.

- ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and...

- PubMed. (2022). Isolation and biological activity of azocine and azocane alkaloids.

- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- University of Puget Sound. (n.d.). Tables For Organic Structure Analysis.

- Compound Interest. (2015). a guide to 13c nmr chemical shift values.

- Chemistry LibreTexts. (2024, January 15). 6.

- ResearchGate. (n.d.). Naturally occurring compounds containing the azocane ring.

- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis?

- The Journal of Organic Chemistry. (2014).

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- ResearchGate. (n.d.).

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- University of California, Davis. (n.d.). Table of Characteristic IR Absorptions.

- Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Chemistry LibreTexts. (2023, January 14). 23.

- MDPI. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery.

- Chemistry LibreTexts. (2023, August 29).

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- PubMed. (n.d.).

- NC State University Libraries. (n.d.). 23.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.

- ResearchGate. (n.d.). Synthesis of New Azocine Derivatives and Their Functionalization by Nucleophilic Addition to Their Iminium Salts.

- PubMed Central. (2025, July 28). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D.

- PubMed Central. (n.d.).

- ResearchG

- Benchchem. (n.d.). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.

- Organic Syntheses. (2011, October 18).

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Dieckmann Condensation [organic-chemistry.org]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. compoundchem.com [compoundchem.com]

- 9. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 10. compoundchem.com [compoundchem.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Heterocycles : an international journal for reviews and communications in heterocyclic chemistry | 431 Publications | 1019 Citations | Top authors | Related journals [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. acdlabs.com [acdlabs.com]

- 19. reddit.com [reddit.com]

- 20. Synthesis of Medium-Ring N-Heterocycles - ChemistryViews [chemistryviews.org]

- 21. pubs.acs.org [pubs.acs.org]

Discovery and significance of eight-membered nitrogen-containing heterocycles

An In-Depth Technical Guide to the Discovery and Significance of Eight-Membered Nitrogen-Containing Heterocycles

Authored by Gemini, Senior Application Scientist

Abstract

Eight-membered nitrogen-containing heterocycles represent a compelling, albeit challenging, class of chemical scaffolds. Their unique conformational flexibility and vast, under-explored chemical space position them as privileged structures in medicinal chemistry and natural products.[1] However, their synthesis is often hampered by unfavorable enthalpic and entropic factors, making their inclusion in conventional small molecule screening libraries rare. This guide provides a comprehensive overview of these fascinating molecules, from their discovery in nature to their profound significance in modern drug development. We will delve into the intricacies of their synthesis, explore their diverse biological activities, and provide field-proven insights into the experimental choices that drive their successful construction and application.

The Challenge and Allure of the Medium-Sized Ring

Nitrogen heterocycles are foundational to modern medicine, with over 85% of all biologically active compounds containing a heterocyclic core.[1] While five- and six-membered rings are ubiquitous, medium-sized rings (8-11 atoms) remain a frontier in synthetic and medicinal chemistry.[2] The construction of eight-membered rings, such as azocanes and their derivatives, is a formidable challenge due to high conformational strain and unfavorable transannular interactions that impede traditional cyclization reactions.

Despite these synthetic hurdles, nature has repeatedly demonstrated the utility of this scaffold. A variety of natural products and bioactive molecules feature an eight-membered nitrogen-containing ring, exhibiting a wide array of potent pharmacological activities.[1] This discrepancy between natural prevalence and synthetic accessibility has created a significant gap in drug discovery, highlighting the urgent need for novel and efficient synthetic methodologies to unlock the therapeutic potential of this chemical space.[2]

Notable Examples in Nature and Medicine

The azocine ring, an eight-membered heterocycle, is a pivotal structure in numerous important natural products and synthetic drugs.[3] These compounds have found therapeutic applications as analgesics, antihypertensives, and even antimalarials.[3]

| Compound | Class | Significance | Reference |

| (+)-Balasubramide | Natural Product (Lactam) | Exhibits anti-neuroinflammatory properties. | |

| Manzamine A | Natural Product (Alkaloid) | Used as an insecticidal, antibacterial, and antimalarial agent. | |

| Phenazocine | Synthetic Opioid | An opioid analgesic drug. | [3] |

| Cyclazocine | Synthetic Opioid | An opioid analgesic drug. | [3] |

| Taxol | Natural Product Diterpenoid | A potent anticancer agent (contains an eight-membered ring). |

Strategic Approaches to Synthesis: Taming the Ring

The inherent difficulty in forming medium-sized rings has spurred the development of innovative synthetic strategies that circumvent the challenges of traditional head-to-tail cyclizations. These methods often rely on transition-metal catalysis, ring expansions, or multicomponent reactions to efficiently construct the desired eight-membered core.

Transition-Metal-Catalyzed Cyclizations

Palladium and Rhodium catalysts have proven to be powerful tools for constructing eight-membered N-heterocycles. These reactions often proceed through mechanisms that avoid the high-energy transition states of direct cyclization.

-

Palladium-Catalyzed Cross-Coupling: Zhang and co-workers developed a Pd-catalyzed cross-coupling of 2-iodobiphenyls with 2-bromobenzylamines. This method proceeds via C-H activation to form a C,C-palladacycle intermediate, effectively assembling the eight-membered ring.

-

Palladium-Catalyzed Dicarbofunctionalization: An efficient route to these heterocycles involves the palladium-catalyzed dicarbofunctionalization of allenamides.[1] An allyl-palladium intermediate, generated from an intramolecular allene insertion, undergoes an allylic substitution to close the ring.[1]

-

Buchwald-Hartwig Amination: Intramolecular Pd-catalyzed N-arylation has been successfully applied to the synthesis of medium-sized N-heterocycles, a testament to the power of this C-N bond-forming reaction.[4]

Ring Expansion Strategies

Ring expansion reactions provide an elegant pathway to medium-sized rings by leveraging the release of strain from smaller, more readily formed precursors.

-

Rh-Catalyzed Expansion of Azetidines: Aissa and colleagues reported a rhodium-catalyzed ring expansion where the release of ring strain in a 4-membered azetidine drives the formation of an 8-membered nitrogen heterocycle in good yields.

-

Migratory Ring Expansion of Ureas: Clayden et al. developed a method using the deprotonation of benzylic urea derivatives of smaller benzo-fused heterocycles.[2] This triggers a migratory ring expansion, yielding an array of medium-ring structures with excellent efficiency and stereoselectivity.[2]

-

Photochemical Ring Expansion: A[1]-sigmatropic rearrangement induced by photochemistry can convert furopyridinones into azocines and benzoazocines, demonstrating a unique, light-driven approach.[1]

Domino and Cycloaddition Reactions

-

Domino Diels-Alder/Ring Expansion: A one-step synthesis of arene-annulated eight-membered nitrogen heterocycles can be achieved through a domino inverse-electron-demand Diels–Alder reaction followed by a thermal ring expansion sequence.[1]

-

[4+4] Cycloaddition: While thermally forbidden, transition-metal-catalyzed [4+4] cycloadditions provide a powerful and direct route to eight-membered rings from simple diene precursors. Palladium(0) catalysts, for instance, can activate 1,3-dienes to induce a nucleophilic addition to azadienes, followed by cyclization.[5]

Experimental Protocol: Domino Synthesis of an Arene-Annulated Azocine

This protocol is based on the domino inverse-electron-demand Diels–Alder/thermal ring expansion sequence.[1] It provides a self-validating system where the successful formation of the product confirms the efficiency of the cascade reaction.

Objective: To synthesize an 8-membered dibenzo[b,f][1][5]oxazocine derivative from readily available starting materials in a one-pot procedure.

Materials:

-

Aromatic 1,2-diazine (e.g., Phthalazine, 1.0 mmol)

-

Dienophile (e.g., N-phenylmaleimide, 1.2 mmol)

-

High-boiling solvent (e.g., Diphenyl ether, 10 mL)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle with temperature control

-

Standard workup and purification supplies (Silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add the aromatic 1,2-diazine (1.0 mmol) and the dienophile (1.2 mmol).

-

Causality Insight: Using a slight excess of the dienophile ensures complete consumption of the limiting diazine reagent.

-

-

Solvent Addition: Add the high-boiling solvent (10 mL) to the flask. The choice of a solvent like diphenyl ether (b.p. 259 °C) is critical as high temperatures are required to facilitate both the initial cycloaddition and the subsequent thermal ring expansion.

-

Heating: Place the flask in a heating mantle and heat the mixture to reflux (approx. 250-260 °C) with vigorous stirring. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Causality Insight: The initial [4+2] cycloaddition (Diels-Alder) is followed by a retro-Diels-Alder reaction to eliminate N₂, and then the crucial thermal ring expansion occurs. This high-energy cascade requires significant thermal input.

-

-

Reaction Completion & Cooldown: Once the starting material is consumed (typically 4-6 hours), remove the heat source and allow the reaction mixture to cool to room temperature.

-

Purification: The crude product is purified by column chromatography on silica gel. The solvent system for elution (e.g., hexane/ethyl acetate gradient) must be determined based on the polarity of the specific product synthesized.

-

Characterization: The structure of the final eight-membered heterocycle should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Biological Significance and Therapeutic Outlook

The unique three-dimensional structures of eight-membered N-heterocycles allow them to interact with biological targets, especially challenging ones like protein-protein interfaces, that are often undruggable by conventional small molecules. Their conformational flexibility enables them to adopt specific geometries to maximize binding affinity.[6]

-

Anticancer Activity: The inherent chirality and saddle-shaped structure of some dibenzo[b,f][1][4]diazocines make them interesting candidates for asymmetric synthesis and evaluation as anticancer agents.[7] Many N-heterocycles exhibit antitumor activities by inhibiting protein kinases, topoisomerases, or microtubule formation.[8]

-

CNS Activity: The azocine scaffold is a well-established pharmacophore for opioid analgesics (e.g., phenazocine).[3] The conformational properties of the eight-membered ring are crucial for its interaction with opioid receptors.

-

Antimicrobial and Antiviral Properties: Nitrogen heterocycles are a cornerstone of antimicrobial drug discovery.[9] The ability of the nitrogen atoms to form hydrogen bonds is key to their interaction with biological targets.[10] Manzamine A, a marine alkaloid with an eight-membered ring, displays potent antibacterial and antimalarial activity.

The development of efficient synthetic routes is poised to significantly expand the exploration of these compounds in drug discovery pipelines. As our ability to create these complex scaffolds grows, so too will our understanding of their structure-activity relationships (SAR) and their potential to treat a wide range of human diseases.[8]

Conclusion

Eight-membered nitrogen-containing heterocycles stand at the intersection of synthetic challenge and therapeutic promise. For decades, their difficult construction has left their potential largely untapped. However, recent advances in synthetic methodology, particularly in transition-metal catalysis and strategic ring expansions, are finally providing the tools needed to access this privileged class of molecules. As these scaffolds become more available, they offer immense opportunities for drug development professionals to tackle difficult biological targets and design next-generation therapeutics. The continued exploration of this fascinating area of chemical space is not just an academic pursuit but a critical endeavor in the quest for novel and effective medicines.

References

- Recent Progress for the Construction of Eight-Membered Nitrogen-Heterocycles. (n.d.). No source specified.

- Recent progress in the construction of eight-membered nitrogen-heterocycles. (2024). New Journal of Chemistry.

- Recent progress in the construction of eight-membered nitrogen-heterocycles - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.

- Construction of Eight-Membered N -Heterocycles via Palladium-Catalyzed Cyclization of Allenyl Isocyanides. (2025).

- Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cycliz

- Synthesis of Medium-Ring N-Heterocycles. (2016). ChemistryViews.

- Catalytic asymmetric synthesis of inherently chiral eight‐membered cyclic compounds. (n.d.).

- A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS. (2024). IJNRD.

- Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Eight-Membered Carbocycles. (n.d.). Wiley Online Library.

- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology.

- Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). PubMed Central.

- A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica.

- Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. (2017). PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Medium-Ring N-Heterocycles - ChemistryViews [chemistryviews.org]

- 3. ijnrd.org [ijnrd.org]

- 4. Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijsrtjournal.com [ijsrtjournal.com]

- 10. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to tert-Butyl 5-oxoazocane-1-carboxylate: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Medium-Sized Rings

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with over 80% of approved drugs featuring such a core.[1] While five- and six-membered rings are ubiquitous, medium-sized heterocycles (8-12 members) like azocanes remain significantly under-explored in drug discovery programs.[1] This is largely attributable to the synthetic challenges posed by their formation, which is often hampered by unfavorable enthalpic and entropic factors.[2] However, these scaffolds are present in numerous biologically active natural products and offer unique three-dimensional vectors for substituent placement, providing a compelling opportunity to access novel chemical space.[1][3]

Tert-butyl 5-oxoazocane-1-carboxylate has emerged as a particularly valuable and versatile building block for overcoming these synthetic hurdles. Its rigid eight-membered ring, functionalized with a ketone and a protected amine, provides multiple handles for diversification. The tert-butoxycarbonyl (Boc) group offers robust protection under a wide range of conditions while allowing for clean deprotection, and the C5-ketone serves as a key reaction center for introducing molecular complexity. This guide provides a detailed examination of the synthesis and reactivity of this key intermediate, highlighting its strategic application in constructing more complex molecular architectures.

Synthesis of the Azocane Core

The construction of the azocane ring system is non-trivial. While various methods for synthesizing medium-ring heterocycles exist, including intramolecular Heck reactions and tandem copper-catalyzed C-N bond formation followed by ring expansion, a common and scalable approach to azocane-ketones often involves ring expansion of a smaller, more readily available cyclic precursor.[2][4][5]

A well-established industrial process for a related azepane (seven-membered ring) ketone involves the ring expansion of a Boc-protected piperidinone using ethyl diazoacetate.[6] This strategy, which can be adapted for the azocane ring, highlights a practical approach to overcoming the challenges of direct cyclization for medium-sized rings.

Key Transformations and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two primary functional groups: the C5-ketone and the N1-Boc protecting group.

Reactions at the C5-Carbonyl Group

The ketone functionality is a versatile hub for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most powerful applications of this building block is in reductive amination, which converts the ketone into a secondary or tertiary amine, a common transformation in the synthesis of pharmaceutical intermediates.[7] This one-pot reaction proceeds through the in-situ formation of an imine or iminium ion, which is then immediately reduced by a mild hydride agent.[8]

Causality in Reagent Selection: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice.[9] Unlike the more powerful sodium borohydride (NaBH₄), STAB is less likely to prematurely reduce the starting ketone before imine formation occurs.[9] It is also more tolerant of the mildly acidic conditions that favor the dehydration step to form the imine intermediate.[9]

Below is a generalized workflow for this key transformation.

Caption: Orthogonal reactivity of this compound.

Experimental Protocols: A Self-Validating System

The following protocols are provided as a trusted starting point for researchers. They are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: General Procedure for Reductive Amination

This protocol describes the coupling of the title compound with a generic primary amine using sodium triacetoxyborohydride. [10][11]

-

Materials:

-

This compound (1.0 equiv)

-

Primary amine (e.g., benzylamine) (1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic, ~5 mol%)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound and the primary amine.

-

Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the ketone).

-

Add a catalytic amount of acetic acid to the solution.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride portion-wise over 5-10 minutes. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.

-

-

Workup & Purification:

-

Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel to afford the desired N-substituted azocane.

-

Protocol 2: Boc-Deprotection

This protocol describes the standard procedure for removing the Boc protecting group.

-

Materials:

-

Boc-protected azocane substrate (1.0 equiv)

-

Trifluoroacetic acid (TFA) (10-20 equiv)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Boc-protected azocane in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting TFA salt can often be used directly in the next step or neutralized by dissolving in a suitable solvent and washing with a mild base (e.g., saturated NaHCO₃ solution).

-

Data Summary

The utility of this building block is best demonstrated by the high efficiency of its key transformations. The following table summarizes typical conditions and outcomes.

| Transformation | Reagents & Conditions | Typical Yield | Key Considerations |

| Reductive Amination | Amine, NaBH(OAc)₃, cat. AcOH, DCM, rt | 80-95% | STAB is preferred over NaBH₄ to avoid ketone reduction. [9] |

| Boc-Deprotection | TFA, DCM, 0 °C to rt | >95% (as salt) | Reaction is typically fast and clean. |

| Ketone Reduction | NaBH₄, MeOH, 0 °C | 90-99% | Diastereoselectivity may vary depending on substrate. |

| N-Acylation (post-deprotection) | Acyl Chloride, Et₃N, DCM, 0 °C to rt | 85-95% | Requires a non-nucleophilic base to scavenge HCl. |

Conclusion and Future Outlook

This compound is a powerful and versatile building block that provides a reliable entry point into the underexplored chemical space of medium-sized N-heterocycles. Its orthogonal functional handles—the C5-ketone and the N1-Boc group—allow for systematic and predictable diversification. The robust protocols for its transformation, particularly reductive amination and N-deprotection/functionalization, make it an ideal intermediate for library synthesis in drug discovery programs. As chemists continue to seek novel scaffolds with unique 3D geometries to tackle challenging biological targets, the strategic importance of building blocks like this compound is set to grow, paving the way for the next generation of therapeutics.

References

Sources

- 1. Synthesis of Medium-Ring N-Heterocycles - ChemistryViews [chemistryviews.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of medium ring nitrogen heterocycles via a tandem copper-catalyzed C-N bond formation-ring-expansion process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy tert-Butyl 3-methyl-5-oxoazepane-1-carboxylate (EVT-13676755) [evitachem.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Experimental protocol for the synthesis of Tert-butyl 5-oxoazocane-1-carboxylate

Application Note & Protocol

A Comprehensive Guide to the Synthesis of Tert-butyl 5-oxoazocane-1-carboxylate via Intramolecular Cyclization

Abstract

This document provides a detailed experimental protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthetic strategy is centered around a base-mediated intramolecular Dieckmann condensation of a linear N-Boc-protected amino-diester precursor. This guide offers a step-by-step methodology, in-depth explanations of experimental choices, critical safety procedures for handling hazardous reagents, and robust protocols for product purification and characterization. The aim is to equip researchers with a reliable and reproducible method to obtain this key synthetic intermediate.

Introduction and Scientific Background

Azocane scaffolds are eight-membered nitrogen-containing heterocycles that are of increasing interest in pharmaceutical research due to their conformational flexibility, which allows them to interact with a wide range of biological targets. The title compound, this compound, incorporates a ketone functional group and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate for further chemical elaboration.

The core of this synthetic protocol is the Dieckmann condensation, a robust and well-established method for forming cyclic β-keto esters through an intramolecular reaction of a diester.[1][2][3] The reaction is catalyzed by a strong base, which deprotonates the α-carbon of one ester group to generate an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group to form the cyclic structure.[3][4] While highly effective for 5- and 6-membered rings, the formation of larger rings like the 8-membered azocane can be more challenging and requires careful control of reaction conditions to favor cyclization over competing polymerization.[2][5]

This protocol employs sodium hydride (NaH), a powerful non-nucleophilic base, to drive the cyclization of the precursor, diethyl 5-(tert-butoxycarbonyl)-5-azanonanedioate. The resulting β-keto ester is subsequently subjected to acidic hydrolysis and decarboxylation to yield the target cyclic ketone.

Reaction Scheme

Caption: Overall synthesis of this compound.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |

| Diethyl 5-(tert-butoxycarbonyl)-5-azanonanedioate | >95% | Custom Synthesis | N/A | The linear diester precursor. |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Sigma-Aldrich | 7646-69-7 | Extremely water-reactive. Handle under inert atmosphere only.[6][7] |

| Toluene, Anhydrous | DriSolv® or similar | EMD Millipore | 108-88-3 | Use freshly distilled or from a solvent purification system. |

| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 | For washing NaH and for chromatography. |

| Hydrochloric Acid (HCl) | 37% w/w, ACS Grade | VWR | 7647-01-0 | For workup and hydrolysis/decarboxylation. |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 | For extraction and chromatography. |

| Sodium Sulfate (Na₂SO₄), Anhydrous | ACS Grade | Sigma-Aldrich | 7757-82-6 | For drying organic layers. |

| Silica Gel | 230-400 mesh | Sorbent Tech. | 7631-86-9 | For column chromatography. |

| Argon (Ar) or Nitrogen (N₂) | High Purity | Airgas | 7440-37-1 | For maintaining an inert atmosphere. |

Equipment:

-

Three-neck round-bottom flask with reflux condenser, dropping funnel, and inert gas inlet

-

Magnetic stirrer and heating mantle with temperature controller

-

Schlenk line or glove box for handling sodium hydride

-

Rotary evaporator

-

Glassware for extraction and column chromatography

-

Standard Personal Protective Equipment (PPE): safety goggles, flame-retardant lab coat, nitrile gloves[6][8]

MANDATORY SAFETY PRECAUTIONS

Working with Sodium Hydride (NaH): Sodium Hydride is a highly dangerous, water-reactive, and flammable solid. In its common form as a 60% dispersion in mineral oil, the risk of spontaneous ignition in air is reduced but not eliminated.[6][7]

-

Inert Atmosphere: All operations involving NaH must be performed under a dry, inert atmosphere (argon or nitrogen).[6][8] Use of a glove box or Schlenk line techniques is mandatory.

-

Water Reactivity: NaH reacts violently with water, releasing hydrogen gas which can ignite explosively.[9][10] Ensure all glassware is oven-dried and all solvents are anhydrous.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and nitrile or neoprene gloves.[6][8]

-

Quenching and Disposal: Never quench NaH or the reaction mixture with water directly. Quench slowly with a proton source like isopropanol or ethanol at 0 °C before adding water. Dispose of NaH-contaminated materials as hazardous waste according to institutional guidelines.[9]

-

Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand must be immediately accessible. DO NOT USE WATER, CO₂, OR FOAM EXTINGUISHERS. [7][10]

Detailed Experimental Protocol

-

Preparation of NaH: In a flame-dried three-neck 500 mL flask under an argon atmosphere, add sodium hydride (60% dispersion, 1.2 equivalents). Wash the NaH dispersion three times with anhydrous hexanes (3 x 20 mL) via cannula transfer to remove the mineral oil. Decant the hexane washings carefully each time.

-

Causality: Removing the mineral oil is crucial as it can interfere with the reaction and complicate purification. The washing and decanting must be done under inert gas to prevent the now-exposed, highly reactive NaH from contacting air.[6]

-

-

Reaction Setup: Add 150 mL of anhydrous toluene to the washed NaH in the flask. Equip the flask with a reflux condenser, a magnetic stir bar, and a pressure-equalizing dropping funnel. Begin stirring to create a fine suspension.

-